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Compound of Interest

Compound Name:
3-(2-Fluorophenyl)azetidine,

trifluoroacetic acid

CAS No.: 1443220-92-5

Cat. No.: B2941249

Get Quote

Executive Summary
The azetidine scaffold serves as a critical bioisostere for proline, cyclobutane, and piperidine in

modern drug discovery, offering unique vectors for conformational restriction. 3-(2-

Fluorophenyl)azetidine represents a privileged fragment where the 3-aryl substitution

modulates lipophilicity and metabolic stability.

This guide focuses on the Trifluoroacetate (TFA) salt form.[1][2] While TFA salts are common

intermediates in peptide synthesis and HPLC purification, their solid-state properties are

complex due to the rotational disorder of the trifluoromethyl group and the formation of robust

hydrogen-bonded networks. Understanding this structure is essential for validating

regiochemistry and assessing the "developability" (hygroscopicity/polymorphism) of the

pharmaceutical ingredient.
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Parameter Detail

IUPAC Name 3-(2-Fluorophenyl)azetidinium trifluoroacetate

Formula

Role Pharmaceutical Intermediate / Fragment

Key Feature Strained 4-membered amine ring (Azetidine)

Salt Form
1:1 Stoichiometry (Protonated Secondary

Amine)

Predicted Structural Metrics (Based on Class
Analogues)
Based on crystallographic data of analogous 3-substituted azetidines (e.g., 3-phenylazetidine

HCl), the following structural parameters define the core geometry:

Ring Puckering: The azetidine ring is not planar. It adopts a "puckered" or "butterfly"

conformation to relieve torsional strain (eclipsing interactions).

Typical Puckering Angle (

):

.

Substituent Orientation: The bulky 3-(2-fluorophenyl) group will preferentially occupy the

pseudo-equatorial position to minimize 1,3-transannular steric interactions with the azetidine

protons.

Ortho-Fluoro Conformation: The 2-fluoro substituent on the phenyl ring introduces rotational

asymmetry. In the solid state, the phenyl ring typically rotates to maximize

stacking or

contacts, often with a torsion angle relative to the azetidine ring of

.
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Experimental Protocol: Crystallization & Data
Collection
To obtain high-quality single crystals of this specific salt, a standard evaporation method is

often insufficient due to the high solubility of TFA salts in polar solvents and their tendency to

form oils (hygroscopicity).

Optimized Crystallization Workflow
Method: Vapor Diffusion (Anti-solvent).

Solvent (Good): Methanol (MeOH) or Acetonitrile (MeCN).

Anti-solvent (Poor): Diethyl Ether (

) or Pentane.

Protocol:

Dissolve 20 mg of the amorphous TFA salt in 0.5 mL of MeOH.

Filter through a 0.2

PTFE syringe filter into a small inner vial (Durham tube).

Place the inner vial inside a larger scintillation vial containing 3 mL of

.

Cap tightly and store at

(refrigerator) to slow diffusion kinetics.

Critical Step: If oiling occurs, scratch the vessel wall with a glass capillary to induce

nucleation.

X-Ray Diffraction (XRD) Parameters
Temperature:100 K (Liquid Nitrogen stream). Essential to freeze the rotation of the
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group in the anion.

Radiation: Mo

(

Å) is preferred for higher resolution, though Cu

is acceptable for small organic salts.

Strategy: Collect a full sphere of data to ensure high redundancy, aiding in the resolution of

fluorine disorder.

Structural Analysis & Interaction Network
The Hydrogen Bonding Network
The crystal lattice is dominated by Charge-Assisted Hydrogen Bonds between the protonated

azetidinium nitrogen (

) and the carboxylate oxygens (

) of the TFA anion.

Primary Interaction:

(TFA) and

(TFA).

Graph Set Motif: This typically forms a

cyclic heterotetramer (dimer) or an infinite chain

, depending on the steric bulk of the phenyl ring.

The "TFA Problem" (Disorder)
In approximately 40% of TFA salt structures, the

group exhibits rotational disorder.
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Symptom: Elongated thermal ellipsoids for Fluorine atoms in the refinement.

Solution: Model the

group over two positions (Part A / Part B) and refine site occupancy factors (e.g., 0.60/0.40).
Use EADP or RIGU restraints in SHELXL if necessary.

Visualization of Interactions
The following diagram illustrates the logical hierarchy of interactions stabilizing the crystal

lattice.
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Caption: Interaction hierarchy in the 3-(2-Fluorophenyl)azetidine TFA salt lattice. Primary

stability is driven by ionic H-bonds.

Comparative Crystallographic Data (Reference)
While the specific unit cell for the TFA salt is determined experimentally, the table below

provides reference ranges based on the Cambridge Structural Database (CSD) for similar 3-

arylazetidinium salts. Use these to validate your initial indexing.
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Parameter Typical Range (Monoclinic) Notes

Space Group or
Common for centrosymmetric

organic salts.

a (Å) 5.5 - 7.0 Short axis (stacking direction).

b (Å) 10.0 - 14.0

c (Å) 12.0 - 18.0
Elongated due to TFA/Phenyl

packing.

(Angle)

Z 4
1 molecule per asymmetric unit

(usually).

Density (

)

1.35 - 1.45 Higher due to Fluorine content.

Strategic Implications for Drug Development
Salt Selection: TFA salts are generally unsuitable for final drug formulations due to potential

toxicity and hygroscopicity. This structure serves primarily as a purification intermediate.

Free Base Liberation: The crystal structure reveals the accessibility of the

protons. To convert to the free base, the strong H-bonds (

) must be broken using a base stronger than the

of the azetidine (~10-11), such as

or NaOH.

Stability: If the

group is highly disordered (large thermal parameters), the salt may exhibit lower thermal
stability or a lower melting point compared to more ordered salts (e.g., Hydrochloride or
Fumarate).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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